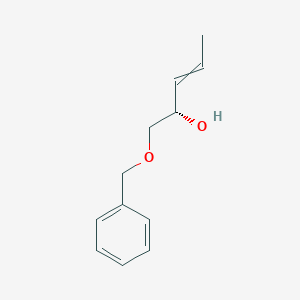

(2S)-1-(Benzyloxy)pent-3-en-2-ol

Description

(2S)-1-(Benzyloxy)pent-3-en-2-ol is a chiral secondary alcohol characterized by a benzyl ether group at position 1 and a hydroxyl group at position 2 of a pent-3-enol backbone. Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 192.25 g/mol), featuring a stereogenic center at C2 with (S)-configuration. The compound’s structure combines a reactive allylic alcohol moiety with a benzyloxy group, making it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical precursor chemistry.

Properties

CAS No. |

183623-25-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(2S)-1-phenylmethoxypent-3-en-2-ol |

InChI |

InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3/t12-/m0/s1 |

InChI Key |

VGJQTCINOXITIK-LBPRGKRZSA-N |

Isomeric SMILES |

CC=C[C@@H](COCC1=CC=CC=C1)O |

Canonical SMILES |

CC=CC(COCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Benzyloxy)pent-3-en-2-ol can be achieved through several methods:

Benzylation of Pent-3-en-2-ol: This method involves the reaction of pent-3-en-2-ol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Reduction of (2S)-1-(Benzyloxy)pent-3-en-2-one: Another approach is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of (2S)-1-(Benzyloxy)pent-3-en-2-ol may involve large-scale benzylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Benzyloxy)pent-3-en-2-ol can undergo various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed

Oxidation: (2S)-1-(Benzyloxy)pent-3-en-2-one

Reduction: (2S)-1-(Benzyloxy)pentane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-1-(Benzyloxy)pent-3-en-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2S)-1-(Benzyloxy)pent-3-en-2-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Table 1: Comparison of Straight-Chain Benzyloxy-Alkenols

Key Findings :

- The position of the double bond (pent-3-enol vs. hex-5-enol) alters electron density distribution, affecting reactivity in electrophilic additions or oxidation reactions.

Cyclic Derivatives: Rigidity and Stereochemical Complexity

Table 2: Cyclopentenol-Based Analogues

Key Findings :

- Cyclopentene rings introduce conformational rigidity , reducing rotational freedom compared to straight-chain analogues. This enhances stereochemical control in reactions like Diels-Alder cycloadditions.

- The (1R,2S) configuration in cyclic derivatives may lead to divergent biological activity or catalytic behavior compared to the (2S)-pentenol analogue due to spatial orientation of functional groups.

Functional Group Variations: Esters vs. Ethers

While (2S)-1-(Benzyloxy)pent-3-en-2-ol contains a benzyl ether and alcohol group, benzoate esters (e.g., cis-3-hexenyl benzoate, CAS 25152-85-6) exhibit distinct reactivity:

- Ester groups (e.g., in cis-3-hexenyl benzoate) are more electrophilic at the carbonyl carbon, facilitating nucleophilic acyl substitution. In contrast, benzyl ethers are generally inert under basic conditions but cleavable via hydrogenolysis.

- The allylic alcohol in the target compound allows for oxidation to ketones or participation in Mitsunobu reactions, whereas ester analogues lack such versatility.

Complex Derivatives: Pharmacological Relevance

Compounds like Benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate (CAS 137863-20-8) and (S)-1-(p-(Benzyloxy)phenoxy)-3-(isopropylamino)propan-2-ol (CAS 57526-82-6) demonstrate how benzyloxy groups are integrated into pharmacophores:

- The tetrazole moiety in CAS 137863-20-8 enhances hydrogen-bonding capacity, critical for receptor binding.

- The isopropylamino group in CAS 57526-82-6 introduces basicity, influencing solubility and bioavailability.

- In contrast, (2S)-1-(Benzyloxy)pent-3-en-2-ol lacks such functional complexity, positioning it as a simpler synthetic precursor rather than a bioactive entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.